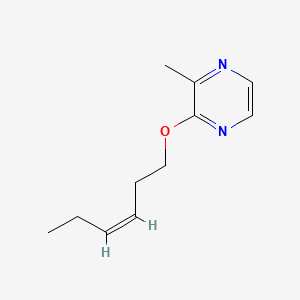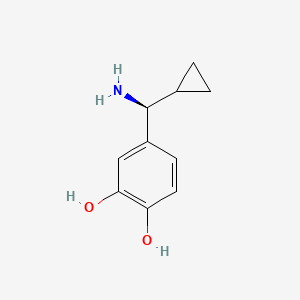![molecular formula C6H6N4O B13102523 6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B13102523.png)
6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,2-a]pyrimidine scaffold through various bond formations, including carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of catalysts and optimized reaction conditions to facilitate the efficient synthesis of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Applications De Recherche Scientifique
6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- Benzo[4,5]imidazo[1,2-a]pyridine
- Benzo[4,5]imidazo[1,2-a]pyrimidine
Comparison: 6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one is unique due to its specific structure and the presence of an amino group, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Propriétés
Formule moléculaire |
C6H6N4O |
|---|---|
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
6-amino-1H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N4O/c7-4-3-9-6-8-1-2-10(6)5(4)11/h1-3H,7H2,(H,8,9) |
Clé InChI |
LQKYDGVIAXXRRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=O)C(=CN=C2N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Furo[2,3-D]pyrimidine-2,4-diamine](/img/structure/B13102474.png)





![(R)-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13102520.png)
